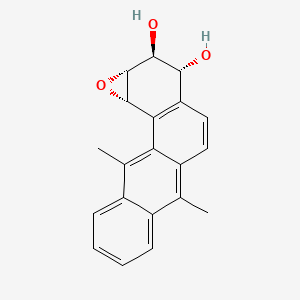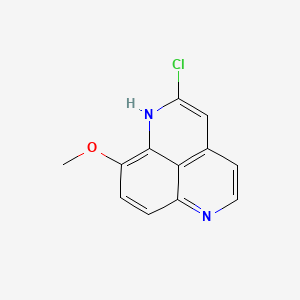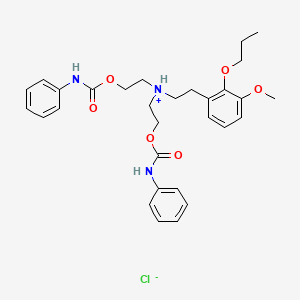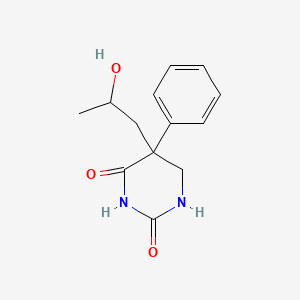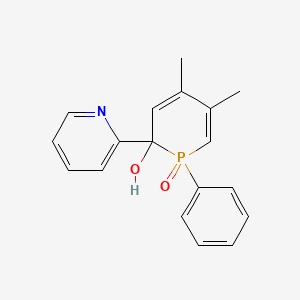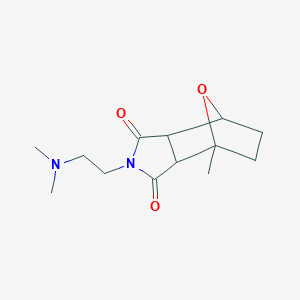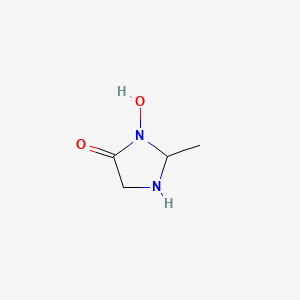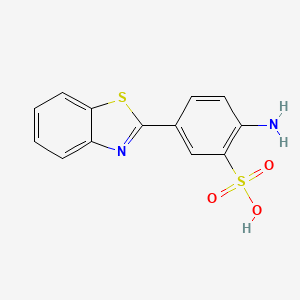
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is a complex organic compound with a unique structure that includes a cyclopentene ring, a brominated butanoate ester, and an enone functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Enone Functionality: This step often involves oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Esterification: The final step involves the esterification of the intermediate with 2-bromo-3,3-dimethylbutanoic acid using a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The enone functionality can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reagents used.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or H₂O₂ can be used under acidic or basic conditions.
Reduction: Common reducing agents include NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂, KOH, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The enone functionality can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl N-tert-butylcarbamate
- Diethyl 3-oxo-2-prop-2-enylpentanedioate
Uniqueness
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is unique due to its combination of a cyclopentene ring, enone functionality, and brominated ester. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
98991-93-6 |
|---|---|
Molecular Formula |
C15H21BrO3 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
(3-oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H21BrO3/c1-5-6-11-10(7-8-12(11)17)9-19-14(18)13(16)15(2,3)4/h5,13H,1,6-9H2,2-4H3 |
InChI Key |
LZLKKEXTUPKDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=C(C(=O)CC1)CC=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


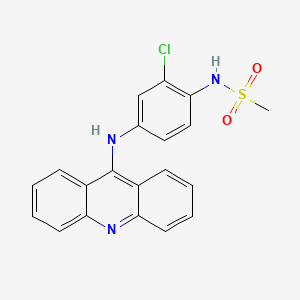
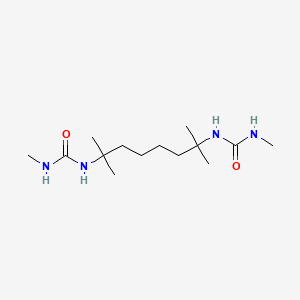
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
